molecular formula C19H19N3OS B2367890 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide CAS No. 478256-78-9

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2367890
CAS No.: 478256-78-9
M. Wt: 337.44
InChI Key: RSLFVGMJMZTKFL-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound within the benzothiazole derivative class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC19H19N3OS
Molecular Weight345.43 g/mol
CAS Number478256-78-9

This compound features a benzothiazole moiety linked to a phenylpiperidine structure, which is crucial for its biological activity.

Benzothiazole derivatives typically interact with various biological targets, influencing cellular processes. The proposed mechanisms of action for this compound include:

  • Antimicrobial Activity : Studies suggest that this compound exhibits anti-tubercular properties by interfering with bacterial growth pathways.
  • Anticancer Activity : Preliminary research indicates that it may induce cytotoxic effects in cancer cells. Molecular docking studies have shown that it can bind to DNA and inhibit topoisomerase II, a target in cancer therapy .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Here are some key findings:

Anticancer Studies

In a study focused on benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 7.9 µM to 92 µM across different types of cancer cells .

Antimicrobial Studies

The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of certain bacteria effectively, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies illustrate the potential of this compound:

  • Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Results : The compound exhibited significant growth inhibition with an IC50 value of approximately 50 µM after 48 hours of treatment.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against Mycobacterium tuberculosis.
    • Results : The compound showed a notable reduction in bacterial viability at concentrations as low as 10 µM, indicating its potential as an anti-tubercular agent .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLFVGMJMZTKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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